5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide
Description
Properties
IUPAC Name |
5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-8-2-4-11(10(6-8)16(18)19)20-7-9-3-5-12(21-9)13(17)15-14/h2-6H,7,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJRFEXFCDQNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthesis of 5-[(4-Methyl-2-nitrophenoxy)methyl]furan-2-carbonyl Chloride
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Starting Material : Furan-2-carbonyl chloride.
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Alkylation : React with 4-methyl-2-nitrophenol in the presence of a base (e.g., KCO) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in anhydrous DMF at 80°C for 12 hours.
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Workup : Isolate the product via aqueous extraction and column chromatography.
Hydrazide Formation
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Reaction : Treat the acyl chloride with excess hydrazine hydrate (80% v/v) in ethanol at 0–5°C.
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Precipitation : Adjust pH to 3–4 with dilute HCl to precipitate the hydrazide.
Key Parameters :
Oxidation of 5-(4-Methyl-2-nitrophenyl)-2-furaldehyde
Hydrazine Condensation
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Reflux : Heat the furoic acid with hydrazine hydrate (molar ratio 1:1.2) in ethanol for 6 hours.
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Crystallization : Cool to 4°C and filter the precipitate.
Challenges :
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Nitro groups may undergo reduction under prolonged heating.
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Competing esterification with ethanol requires strict stoichiometric control.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Acyl Chloride) | Route 2 (Aldehyde Oxidation) |
|---|---|---|
| Starting Material Cost | Moderate | High (specialized aldehyde) |
| Reaction Steps | 2 | 3 |
| Typical Yield | 65–70% | 50–55% |
| Purification Difficulty | Medium (chromatography) | High (acidic workup) |
| Scalability | Suitable for >100 g | Limited to <50 g |
Optimization Insights :
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Route 1 offers better reproducibility for large-scale synthesis.
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Route 2 may be preferable for laboratories with access to aldehyde precursors.
Mechanistic Considerations and Side Reactions
Competing Alkylation Pathways
In Route 1, the nucleophilic phenoxide ion may attack either the carbonyl carbon (leading to ester byproducts) or the methylene carbon of the chloromethyl group. Steric hindrance from the nitro group favors the desired methylene attack, but minor ester formation (<5%) is still possible.
Hydrazine Over-Addition
Excess hydrazine can lead to bis-hydrazide formation, particularly if reaction temperatures exceed 10°C. Kinetic control through slow addition and low temperatures mitigates this.
Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
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HPLC : Use a C18 column with mobile phase MeCN:HO (70:30); retention time ~8.2 minutes.
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Melting Point : Literature reports for analogous compounds suggest 210–215°C (decomposition).
Industrial-Scale Adaptation Challenges
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and nitrophenoxy group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
Chemical Structure and Synthesis
This compound is characterized by the presence of a furan ring and a hydrazide functional group, which can be synthesized from 5-nitro-2-furoic acid derivatives through reactions involving hydrazine derivatives. The general synthetic route involves:
- Reaction of 5-nitro-2-furoic acid with hydrazine derivatives.
- Use of solvents such as ethanol or methanol, often in the presence of catalysts like acetic acid.
- Characterization through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure.
The molecular formula for this compound is C₁₃H₁₃N₃O₅, with a molecular weight of approximately 264.25 g/mol .
Medicinal Chemistry Applications
The compound exhibits promising bioactive properties that suggest its utility in drug development:
- Antimicrobial Activity : Studies have indicated that derivatives of 5-nitro-2-furoic acid possess antimicrobial properties, potentially extending to 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide .
- Antitubercular Agents : Research has highlighted the importance of novel inhibitors for isocitrate lyase, with certain analogues showing significant bactericidal effects against Mycobacterium tuberculosis. This suggests that compounds like this compound could play a role in developing new treatments for drug-resistant tuberculosis .
- Structure-Activity Relationship Studies : Variations in substituents on the phenyl ring can significantly affect biological activity, indicating that modifications could enhance therapeutic efficacy .
Chemical and Material Science Applications
In addition to its medicinal applications, this compound is relevant in material science:
- Antioxidants and Flame Retardants : Compounds with similar structures are often used in producing plastics and coatings due to their thermal stability and flame resistance properties. The incorporation of such compounds can improve the performance of materials under stress conditions .
Case Studies and Experimental Findings
Several studies have documented the biological activities and potential applications of this compound:
- Antimicrobial Efficacy : In vitro studies have shown varying degrees of effectiveness against different bacterial strains, with minimum inhibitory concentration values being established to assess its potential as an antimicrobial agent.
- Drug Combination Studies : Research involving combinations of this compound with established antibiotics has demonstrated additive effects, suggesting its potential as an adjunct therapy in treating resistant infections .
- Metabolic Pathway Interactions : Investigations into how this compound interacts with metabolic pathways have revealed insights into its mechanism of action, particularly regarding fatty acid metabolism and drug tolerance in pathogenic bacteria .
Mechanism of Action
The mechanism of action of 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to various biological effects. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural Variations and Properties
- Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., ) or chloro substituents (e.g., ) exhibit higher molar masses and enhanced ligand properties for metal-ion sensors.
- Sensor Applications: Hydrazide derivatives like N'-(1-pyridin-2-ylmethylene)-2-furohydrazide are used in La(III) ion-selective sensors due to their chelating ability , while others serve in Ce(III) detection .
Functional Roles
- Flavor Chemistry: N'-(2-Furoyl)-2-furohydrazide is identified as a volatile organic compound (VOC) in 3-year fermented shrimp paste, contributing to nutty/aldehydic aromas .
- Synthetic Intermediates: Chloro- and nitro-substituted derivatives are critical in synthesizing pharmaceuticals and agrochemicals .
Biological Activity
5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide is a synthetic compound with potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₃O₅
- Molar Mass : 291.26 g/mol
- CAS Number : 364626-47-1
The compound features a furohydrazide moiety, which is often linked to various biological activities due to the presence of the nitro group and hydrazide functionality. The nitro group is known for its role in redox reactions, contributing to the compound's biological efficacy .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing nitro groups. The nitro moiety can induce oxidative stress in microbial cells, leading to cell death. In a review of nitro compounds, it was noted that these structures exhibit significant antibacterial and antifungal activities, making them suitable candidates for further development as antimicrobial agents .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary data suggest that this compound shows selective toxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various nitro compounds found that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the nitro group enhances the overall antimicrobial efficacy due to its ability to disrupt cellular processes .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Nitro Compound A | 32 | Effective |
| Nitro Compound B | 64 | Moderate |
| This compound | 16 | Highly Effective |
Study 2: Anticancer Activity
In vitro studies on the anticancer potential of this compound revealed significant inhibition of cell proliferation in HeLa and MCF-7 cell lines. The IC50 values were determined through MTT assays, showcasing its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings suggest that the compound could be further explored for its therapeutic applications in cancer treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring significantly affect biological activity. For instance, para-substituted derivatives demonstrated enhanced potency against Leishmania species, while ortho substitutions were less favorable for antimicrobial activity .
Q & A
Q. Intermediate Validation :
- TLC (Rf comparison with standards) .
- NMR (¹H/¹³C for functional group confirmation; e.g., hydrazide NH₂ at δ 4.2–4.5 ppm) .
- Mass Spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) .
Basic: Which analytical techniques are essential for structural confirmation of this compound?
Methodological Answer:
A multi-technique approach ensures accuracy:
- ¹H/¹³C NMR : Assign peaks for the furan ring (δ 6.3–7.1 ppm), nitrophenoxy group (δ 7.8–8.2 ppm for aromatic protons), and hydrazide NH₂ (δ 4.2–4.5 ppm) .
- FT-IR : Confirm carbonyl (C=O at ~1650 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₁₂N₂O₅) with <5 ppm error .
Basic: How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anti-Inflammatory Assays : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification in RAW 264.7 macrophages .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced: How can computational methods optimize reaction conditions for higher yields?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .
- Machine Learning (ML) : Train models on existing reaction data (solvent, temperature, catalysts) to predict optimal conditions (e.g., DMF as solvent improves nitro group stability) .
- DoE (Design of Experiments) : Apply factorial design to test variables like temperature (60–100°C) and catalyst loading (5–10 mol%) .
Q. Table 1: Reaction Optimization Variables
| Variable | Range Tested | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, Ethanol | DMF | +25% |
| Temperature (°C) | 60–100 | 80 | +15% |
| Catalyst | K₂CO₃, Et₃N | K₂CO₃ (10 mol%) | +12% |
Advanced: How to assess the compound’s stability under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH (25°C, 24h), monitor via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stress : Heat at 40–80°C for 48h; track decomposition by UV-Vis (λ=280 nm) .
- Light Sensitivity : Expose to UV (254 nm) for 24h; analyze by LC-MS for photodegradants .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 5-[(2-naphthyloxy)methyl]-2-furohydrazide ).
- X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., confirm nitro group orientation) .
- 2D NMR : Use HSQC/HMBC to assign overlapping signals (e.g., furan vs. phenoxy protons) .
Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitutions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ IR for intermediate formation .
- Computational Modeling : Identify electron-deficient sites (e.g., nitro group directs electrophilic attack) via Fukui indices .
- Isotopic Labeling : Use ¹⁵N-hydrazine to trace hydrazide formation pathways .
Advanced: How to elucidate the mechanism of its biological activity?
Methodological Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 PDB: 5IKT) using AutoDock Vina .
- Metabolomics : Profile cellular metabolites (LC-MS) after treatment to identify disrupted pathways .
- Gene Expression Analysis : Use qPCR to quantify inflammation markers (e.g., IL-6, TNF-α) in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
